molecular formula C9H12ClF2N3O B11789925 4-(tert-Butoxy)-2-chloro-6-(difluoromethyl)pyrimidin-5-amine

4-(tert-Butoxy)-2-chloro-6-(difluoromethyl)pyrimidin-5-amine

Cat. No.: B11789925
M. Wt: 251.66 g/mol
InChI Key: NWQKKFMIFLWLLS-UHFFFAOYSA-N
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Description

4-(tert-Butoxy)-2-chloro-6-(difluoromethyl)pyrimidin-5-amine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with tert-butoxy, chloro, and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxy)-2-chloro-6-(difluoromethyl)pyrimidin-5-amine typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo substitution reactions to introduce the tert-butoxy, chloro, and difluoromethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)-2-chloro-6-(difluoromethyl)pyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.

    Substitution: The chloro and difluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(tert-Butoxy)-2-chloro-6-(difluoromethyl)pyrimidin-5-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(tert-Butoxy)-2-chloro-6-(difluoromethyl)pyrimidin-5-amine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions. Detailed studies are required to elucidate the exact mechanisms and effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-Butoxy)-2-chloropyrimidine
  • 4-(tert-Butoxy)-6-(difluoromethyl)pyrimidine
  • 2-chloro-6-(difluoromethyl)pyrimidin-5-amine

Uniqueness

4-(tert-Butoxy)-2-chloro-6-(difluoromethyl)pyrimidin-5-amine is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H12ClF2N3O

Molecular Weight

251.66 g/mol

IUPAC Name

2-chloro-4-(difluoromethyl)-6-[(2-methylpropan-2-yl)oxy]pyrimidin-5-amine

InChI

InChI=1S/C9H12ClF2N3O/c1-9(2,3)16-7-4(13)5(6(11)12)14-8(10)15-7/h6H,13H2,1-3H3

InChI Key

NWQKKFMIFLWLLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC(=NC(=C1N)C(F)F)Cl

Origin of Product

United States

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